6-D-Ala-gonadorelin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESQMDHICVIJCF-PCMWHEESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

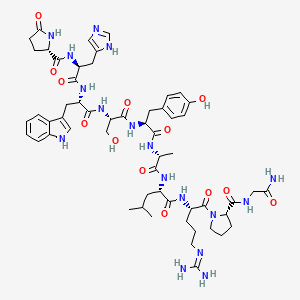

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H77N17O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51230-19-4 |

Source

|

| Record name | 6-D-Ala-gonadorelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing hormone, (D-ala(sup 6))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-D-ALA-GONADORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMX3UC3SP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural & Functional Divergence: Native GnRH vs. 6-D-Ala-Gonadorelin

Executive Summary

This technical guide analyzes the critical structural and pharmacological distinctions between native Gonadotropin-Releasing Hormone (GnRH) and its synthetic analog, 6-D-Ala-gonadorelin.[1] While native GnRH acts as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, its clinical utility is limited by a rapid half-life (

Structural Biochemistry: The Beta-Turn Imperative

The primary differentiator between the two molecules lies in their secondary structure dynamics in solution versus the receptor-bound state.

Sequence Comparison

Both peptides share the conserved N-terminal and C-terminal domains required for receptor activation.[1][2] The modification occurs at the "hinge" region of the decapeptide.

| Feature | Native GnRH | This compound |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH | pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH |

| Chirality at Pos 6 | Achiral (Glycine) | D-Isomer (D-Alanine) |

| Side Chain at Pos 6 | Hydrogen (-H) | Methyl group (-CH |

Conformational Dynamics

Native GnRH exists largely as a random coil in solution. However, to bind the GnRH Receptor (GnRHR), it must adopt a folded conformation—specifically a Type II'

-

Native GnRH: The achiral Gly

provides extreme flexibility, allowing the peptide to adopt the required turn, but this incurs a high entropy cost during binding (the molecule must "freeze" its motion to fit). -

This compound: The D-configuration of Alanine at position 6 sterically forces the peptide backbone into the Type II'

-turn conformation even in solution.[1] This "pre-organization" reduces the entropy penalty of binding, significantly increasing affinity for the receptor.

Visualization of Structural Logic

The following diagram illustrates the sequence difference and the specific site of conformational locking.

Figure 1: Structural comparison highlighting the substitution of the flexible Glycine with the conformation-locking D-Alanine.

Pharmacokinetics: Enzymatic Stability

The clinical limitation of native GnRH is its susceptibility to rapid degradation. The 6-D-Ala modification directly addresses the primary cleavage mechanism.

Proteolytic Cleavage Sites

Native GnRH is degraded primarily by Endopeptidase 24.11 (Neprilysin) and other neutral endopeptidases.[1] The primary cleavage bond is Gly

-

Mechanism of Resistance: The introduction of the D-amino acid (D-Ala) at position 6 alters the stereochemistry of the peptide bond. Proteolytic enzymes, which are chiral catalysts evolved to recognize L-amino acid backbones, cannot effectively access or hydrolyze the bond adjacent to the D-isomer due to steric hindrance and geometric mismatch.

Quantitative Stability Comparison

| Parameter | Native GnRH | This compound | Impact of Modification |

| Plasma Half-life ( | 2–4 minutes | 15–40 minutes* | ~10x increase in stability |

| Primary Cleavage Site | Gly | Resistant at Pos 6 | Blocks primary degradation pathway |

| Receptor Affinity ( | ~1–3 nM | ~0.1–0.5 nM | Increased affinity (slower dissociation) |

*Note: Half-life varies by species and route of administration; values represent typical IV/IM ranges.[1]

Receptor Pharmacology & Signaling[3][4]

Both peptides function as agonists at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) predominantly coupled to

Mechanism of Action[5]

-

Binding: Ligand binds to GnRHR on pituitary gonadotrophs.

-

Activation: Conformational change activates

proteins.[1] -

Cascade: Phospholipase C (PLC) activation leads to IP3 and DAG generation.[1]

-

Result: Intracellular Calcium (

) mobilization triggers the release of LH and FSH.[1]

The "Super-Agonist" Effect

While native GnRH stimulates pulsatile release, this compound's resistance to degradation leads to prolonged receptor occupancy.[1]

-

Short-term: Potent stimulation of LH/FSH release (used for ovulation induction).[1]

-

Long-term (Continuous): Receptor desensitization and downregulation (chemical castration), though 6-D-Ala is less potent in this regard compared to more hydrophobic analogs like Triptorelin.[1]

Figure 2: The Gq-coupled signaling cascade activated by GnRH agonists.[1] The modified analog induces this pathway with greater potency and duration.

Experimental Protocols

To validate the structural and functional differences described, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the resistance of this compound to proteolysis compared to native GnRH.[1]

Materials:

-

Pooled human plasma or Rat kidney homogenate (rich in neprilysin).[1]

-

Peptides: Native GnRH (Control) and this compound.[1]

-

Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

Workflow:

-

Preparation: Dilute peptides to 10 µM in PBS (pH 7.4).

-

Incubation: Mix peptide solution 1:1 with plasma/homogenate. Incubate at 37°C (physiological temp).

-

Sampling: Withdraw aliquots at

minutes. -

Quenching: Immediately add 2 volumes of Stop Solution to precipitate proteins and halt enzyme activity.

-

Centrifugation: Spin at 10,000g for 5 min. Collect supernatant.

-

Analysis: Inject supernatant into HPLC-MS. Monitor the parent ion (

) depletion.[1]-

Native GnRH m/z: ~1182.6 Da

-

6-D-Ala m/z: ~1196.6 Da (Verify exact mass based on specific salt form).[1]

-

-

Calculation: Plot

vs. Time. The slope

Protocol B: Competitive Receptor Binding Assay

Objective: Determine the binding affinity (

Materials:

-

HEK293 cells stably expressing human GnRHR.[6]

-

Radioligand: [

I]-GnRH (agonist) or [ -

Cold Competitors: Native GnRH and this compound (range

to

Workflow:

-

Membrane Prep: Harvest HEK293-GnRHR cells and homogenize in binding buffer (Tris-HCl, MgCl

, BSA). -

Competition: Incubate membranes with fixed concentration of [

I]-Ligand (~0.1 nM) and varying concentrations of cold competitor. -

Equilibrium: Incubate for 90 mins at 4°C (to prevent internalization/degradation during assay).

-

Filtration: Rapidly filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Counting: Measure radioactivity (CPM) in a gamma counter.

-

Analysis: Fit data to a one-site competition model.

-

Expectation: The

for this compound should be significantly lower (left-shifted) than native GnRH, indicating higher affinity.[1]

-

References

-

Schally, A. V., et al. (1971). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

-

Monahan, M. W., et al. (1973). Synthetic analogs of the hypothalamic luteinizing hormone releasing factor with increased agonist or antagonist properties. Biochemistry. Link

-

Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. Link

-

Millar, R. P., et al. (2004). GnRHs and GnRH receptors.[2][3][6][7][8][9] Animal Reproduction Science. Link

-

PubChem. (2024).[1] Gonadorelin (Compound Summary).[1] National Library of Medicine. Link

Sources

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. Evolution of constrained gonadotropin-releasing hormone ligand conformation and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic-mass spectrometric studies on the enzymatic degradation of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Specific low affinity binding sites for gonadotropin-releasing hormone in human endometrial carcinomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]

impact of D-Alanine substitution on GnRH proteolytic stability

Title: Structural Engineering of Peptide Therapeutics: The D-Alanine Switch in GnRH Proteolytic Stability

Executive Summary

The clinical utility of native Gonadotropin-Releasing Hormone (GnRH) is severely limited by its rapid enzymatic degradation, primarily driven by the cleavage of the Gly6-Leu7 peptide bond. This guide details the structural and pharmacokinetic impact of substituting Glycine at position 6 with D-Alanine (D-Ala).[1] This single stereochemical inversion acts as a "molecular switch," stabilizing the peptide’s bioactive

The Instability of Native GnRH

Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is an unstructured decapeptide in aqueous solution. Its biological half-life in human plasma is remarkably short (2–4 minutes), necessitating pulsatile secretion for physiological function.

Mechanisms of Degradation

The rapid clearance is driven by specific peptidases that recognize the flexible conformation of the native peptide.

-

Primary Cleavage Site (Gly6-Leu7): The bond between the achiral Glycine (pos 6) and Leucine (pos 7) is the primary target for Neprilysin (Neutral Endopeptidase 24.11) and other chymotrypsin-like enzymes.

-

Secondary Cleavage Site (Pro9-Gly10): The C-terminal region is susceptible to Prolyl Endopeptidase , which cleaves the Pro9-Gly10 bond.

The high flexibility of the Gly6 residue allows the peptide chain to extend, exposing the scissile bond to the active sites of these enzymes.

Structural Engineering: The D-Ala6 Switch

The substitution of Gly6 with D-Alanine is not merely a blockade of the enzyme; it is a conformational lock.

Stereochemical Stabilization

-

-Turn Induction: Native GnRH adopts a transient

-

Steric Hindrance: The methyl group of D-Alanine, when locked in this reverse turn, projects into a spatial region that physically blocks the catalytic pocket of Neprilysin.

-

Receptor Affinity: The stabilized bent conformation mimics the receptor-bound state of the ligand, reducing the entropic cost of binding. This results in a 350–400% increase in potency compared to native GnRH.[1]

Visualization: Proteolytic Vulnerability Map

Figure 1: Comparative proteolytic pathways. Native GnRH is rapidly cleaved by Neprilysin, while the D-Ala6 substitution sterically hinders this interaction.

Comparative Pharmacokinetics

The following table summarizes the impact of D-Amino acid substitution at position 6 on stability and potency. While D-Alanine is the prototype, bulky hydrophobic D-amino acids (D-Leu, D-Trp) further enhance lipophilicity and protein binding, extending half-life even longer.

| Peptide Variant | Sequence Modification | Relative Potency (vs Native) | Plasma Half-Life ( | Mechanism of Stability |

| Native GnRH | None | 1x | 2–4 min | Highly susceptible to Gly6-Leu7 cleavage. |

| [D-Ala6]-GnRH | Gly6 | 3.5x – 4x | 15–20 min | |

| Leuprolide | Gly6 | ~15x - 20x | ~3 hours | D-Ala mechanism + hydrophobic side chain increases protein binding. |

| Triptorelin | Gly6 | ~20x - 100x | 3–4 hours | Max |

Note: Data represents aggregate values from in vitro plasma incubation and clinical pharmacokinetic studies.

Experimental Protocol: In Vitro Plasma Stability Assay

To validate the stability of a D-Ala substituted analog, the following LC-MS/MS workflow is the gold standard. This protocol ensures quenching of enzymatic activity and precise quantitation.

Workflow Logic

-

Matrix Selection: Human plasma (heparinized) is preferred over serum to prevent coagulation-induced protease activation.

-

Zero-Time Point (

): Critical for establishing the baseline signal and correcting for extraction efficiency. -

Internal Standard (IS): A stable isotopically labeled analog (e.g.,

-GnRH) must be added during the quenching step to normalize for matrix effects.

Step-by-Step Methodology

-

Preparation:

-

Thaw pooled human plasma at 37°C.[2]

-

Prepare peptide stock (1 mM in water) and dilute to 10

M working solution in PBS.

-

-

Incubation:

-

Aliquot 90

L of plasma into 1.5 mL Eppendorf tubes (one per time point: 0, 5, 15, 30, 60, 120, 240 min). -

Add 10

L of peptide working solution to start the reaction (Final conc: 1 -

Incubate at 37°C with gentle shaking (300 rpm).

-

-

Quenching & Extraction:

-

At each time point, add 300

L of Ice-Cold Acetonitrile containing 1% Formic Acid . -

Crucial Step: Immediately vortex for 30 seconds to precipitate plasma proteins and halt enzymatic activity.

-

Add Internal Standard (IS) at this stage.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject 10

L of the supernatant onto a C18 Reverse-Phase column. -

Mobile Phase A: 0.1% Formic Acid in

. -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: Monitor parent ion transitions (MRM mode).

-

Visualization: Stability Assay Workflow

Figure 2: Workflow for determining proteolytic stability half-life (

Clinical Implications

The D-Ala6 substitution is the cornerstone of modern GnRH pharmacology. By extending the half-life from minutes to hours, this modification allows:

-

Superagonist Effect: Initial profound stimulation of LH/FSH release (used in IVF protocols).

-

Desensitization (Downregulation): Continuous activation leads to receptor internalization and uncoupling, effectively "turning off" the gonadal axis. This is the mechanism used to treat hormone-sensitive cancers (prostate, breast) and endometriosis.[3]

References

-

Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

-

Monahan, M. W., et al. (1973). "Synthetic analogs of the hypothalamic luteinizing hormone releasing factor with increased agonist or antagonist properties."[3][4] Biochemistry. Link

-

Marks, N., & Stern, F. (1974). "Enzymatic mechanisms for the inactivation of luteinizing hormone-releasing hormone (LH-RH)." Biochemical and Biophysical Research Communications. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[5][6] Endocrine Reviews. Link

-

Karten, M. J., & Rivier, J. E. (1986).[1] "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists." Endocrine Reviews. Link

Sources

- 1. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 4. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

role of 6-D-Ala-gonadorelin in hypothalamic-pituitary-gonadal axis modulation

Executive Summary: The Structural Imperative

In the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, native Gonadotropin-Releasing Hormone (GnRH) presents a fundamental limitation: metabolic instability. With a plasma half-life of 2-4 minutes, native GnRH is rapidly cleaved by peptidases, restricting its utility to pulsatile simulation.

[D-Ala6]-Gonadorelin represents a critical synthetic evolution. By substituting Glycine at position 6 with D-Alanine, the peptide undergoes a conformational shift that stabilizes the

Molecular Pharmacology & Kinetics

The D-Amino Acid Substitution

Native GnRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2). The primary site of metabolic inactivation is the bond between Tyr5 and Gly6 , cleaved by endopeptidases.

-

Modification: Substitution of Gly6 with D-Alanine .

-

Mechanism: The bulky, non-proteinogenic D-amino acid creates steric hindrance. This prevents the endopeptidase from accessing the cleavage site.

-

Conformational Effect: The substitution stabilizes the peptide's bioactive folded conformation (specifically the

-turn around the Gly6 position), enhancing its "fit" into the mammalian GnRH Receptor (GnRHR).

Comparative Pharmacodynamics

The following table contrasts native GnRH with the [D-Ala6] analog, highlighting the shift from physiological signaling to pharmacological modulation.

| Feature | Native GnRH (Gonadorelin) | [D-Ala6]-Gonadorelin |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 | pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2 |

| Half-Life ( | 2–4 minutes | 45–90 minutes (Species dependent) |

| Potency | 1x (Baseline) | 4x – 10x (In vivo LH release) |

| Metabolic Fate | Rapid cleavage (Tyr5-Gly6) | Resistant to Tyr5-Gly6 endopeptidases |

| Receptor Interaction | Rapid dissociation | Prolonged occupancy & receptor dimerization |

Signal Transduction & HPG Axis Dynamics

Intracellular Signaling (Gq/11 Pathway)

Upon binding to the GnRHR on anterior pituitary gonadotropes, [D-Ala6]-Gonadorelin initiates a G-protein coupled cascade. Unlike native GnRH, the analog's resistance to degradation leads to sustained signaling, which eventually triggers desensitization.

Core Pathway:

-

Binding: Ligand binds GnRHR (

-coupled). -

Activation: PLC

hydrolyzes -

Calcium Surge:

triggers -

Gonadotropin Release: Elevated

and PKC activation drive the exocytosis of LH and FSH granules.

Visualization: Signaling Cascade

The following diagram illustrates the intracellular pathway activated by [D-Ala6]-Gonadorelin.

Caption: Gq/11-coupled signaling pathway in gonadotropes triggered by [D-Ala6]-Gonadorelin, leading to calcium mobilization and gonadotropin secretion.

The Biphasic Response: Flare vs. Desensitization

Understanding the temporal effects of [D-Ala6]-Gonadorelin is crucial for experimental design.

-

Phase I: The "Flare" (Acute Agonism)

-

Phase II: Desensitization (Chronic Agonism)

-

Timeframe: >24 hours of continuous exposure.

-

Mechanism:[1][2][3][4] The receptor-ligand complex is internalized (endocytosis). The receptor is uncoupled from the G-protein, and recycling to the membrane is inhibited (downregulation).

-

Outcome: "Chemical Castration." Pituitary becomes refractory to further GnRH stimulation.

-

Experimental Protocols

Protocol A: In Vivo LH Surge Induction (Bioactivity Assay)

Objective: Validate the potency of [D-Ala6]-Gonadorelin by measuring the LH surge amplitude in an animal model (e.g., Ovariectomized Rat or Bovine).

Reagents:

-

[D-Ala6]-Gonadorelin acetate (lyophilized, reconstituted in 0.9% saline).

-

Heparinized blood collection tubes.

-

Species-specific LH ELISA kit.

Workflow:

-

Acclimatization: Handle animals daily for 3 days to reduce stress-induced cortisol, which can dampen LH release.

-

Baseline Sampling (

): Collect blood samples via tail vein (rat) or jugular (cattle) to establish baseline LH. -

Administration: Inject [D-Ala6]-Gonadorelin.

-

Dosage (Rat): 100 ng/kg (Subcutaneous).

-

Dosage (Cattle): 50–100

g total dose (Intramuscular).

-

-

Surge Monitoring: Collect blood at

, -

Analysis: Centrifuge samples at 2000xg for 15 min. Store plasma at -20°C. Analyze via ELISA.

-

Validation Criteria: A successful agonist response is defined as a

4-fold increase in plasma LH over baseline within 60 minutes.

Protocol B: Receptor Desensitization Model

Objective: Induce and verify pituitary downregulation.

Workflow:

-

Induction: Administer [D-Ala6]-Gonadorelin daily (or via osmotic pump) for 14 days.

-

Challenge: On Day 15, administer a bolus dose of native GnRH.

-

Readout: Measure LH response.

-

Result: A "silenced" axis will show <10% LH rise compared to a naive control animal, confirming receptor downregulation.

Logic Map: HPG Axis Modulation

This diagram visualizes the feedback loops and the point of intervention for [D-Ala6]-Gonadorelin.

Caption: The HPG Axis showing the intervention point of [D-Ala6]-Gonadorelin. Note the distinction between native pulsatile input and the sustained pharmacological input.

References

-

Schally, A. V., et al. (1971). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

-

Karten, M. J., & Rivier, J. E. (1986). Gonadotropin-releasing hormone analog design.[3][5][6][7][8][9][10][11] Structure-function studies toward the development of agonists and antagonists: Rationale and perspective. Endocrine Reviews. Link

-

Conn, P. M., & Crowley, W. F. (1991). Gonadotropin-releasing hormone and its analogs.[2][5][6][8][10][12][13][14][15][16][17] New England Journal of Medicine. Link

-

McNeilly, A. S., et al. (2003). Gonadotropin-releasing hormone pulse generation: the role of the GnRH receptor.[1][2][18] Reproduction.[2][3][5][7][8][17][18][19][20] Link

-

Padula, A. M. (2005). GnRH analogues—agonists and antagonists.[15][19] Animal Reproduction Science.[5][17][20] Link

-

Zohar, Y., et al. (1990). Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata: Cleavage of native salmon GnRH, mammalian LHRH, and their analogs.[10][14][16] General and Comparative Endocrinology. Link

Sources

- 1. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 2. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avet.health [avet.health]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. BAG-Gonadorelin [belagrogen.by]

- 6. LH-RH [D-Ala6] - Echelon Biosciences [echelon-inc.com]

- 7. OvaCyst (gonadorelin) for Animal Use - Drugs.com [drugs.com]

- 8. ansci.wisc.edu [ansci.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. Frontiers | Patients With Deep Ovarian Suppression Following GnRH Agonist Long Protocol May Benefit From a Modified GnRH Antagonist Protocol: A Retrospective Cohort Study [frontiersin.org]

- 20. Effects of Gonadorelin HCl on Ovarian Follicular Cysts in Cows - Creative Peptides [creative-peptides.com]

Evolutionary Conservation of GnRH Receptors and the Pharmacodynamics of 6-D-Ala-Gonadorelin

Executive Summary

The efficacy of 6-D-Ala-gonadorelin —a synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH)—relies on a critical evolutionary intersection: the deep conservation of the receptor’s ligand-binding pocket versus the divergent evolution of its regulatory domains. While the GnRH receptor (GnRHR) has evolved distinct structural forms across vertebrates (most notably the loss of the C-terminal tail in mammalian Type I receptors), the ligand-binding domain has remained sufficiently conserved to allow this compound to function as a potent universal agonist.[1]

This guide analyzes the structural activity relationships (SAR) of this compound, its signal transduction via the

Evolutionary Biology of the Target: GnRHR Divergence

To understand the drug's efficacy, one must first understand the target's evolutionary history. Vertebrate GnRH receptors are G-Protein Coupled Receptors (GPCRs) that diverged into two distinct lineages.

The Structural Bifurcation

The primary evolutionary shift occurred between Type I (Mammalian) and Type II (Non-mammalian/Proto-mammalian) receptors.[1]

-

Type II Receptors (Fish, Amphibians, some Mammals): Retain the classic GPCR cytoplasmic C-terminal tail. This tail contains serine/threonine phosphorylation sites required for rapid

-arrestin recruitment, internalization, and desensitization. -

Type I Receptors (Mammals): Uniquely lack the C-terminal tail .[1][2] This evolutionary deletion prevents rapid desensitization via the standard

-arrestin pathway. Consequently, mammalian gonadotropes rely on receptor recycling and downstream uncoupling for regulation, making them uniquely sensitive to pulsatile versus continuous ligand exposure.

Visualization of Evolutionary Divergence

The following diagram illustrates the structural divergence and its functional implications.

Figure 1: Evolutionary divergence of GnRH receptors highlighting the loss of the C-terminal tail in mammalian lineages, a critical factor in desensitization kinetics.[1]

Pharmacology of the Ligand: this compound[1]

Native GnRH is a decapeptide (

The D-Amino Acid Substitution (Position 6)

The substitution of Glycine (Gly6) with D-Alanine (D-Ala6) serves two synergistic mechanisms:[1]

-

Proteolytic Resistance: The primary degradation of native GnRH occurs via cleavage of the Gly6-Leu7 bond by endopeptidases. The D-stereoisomer at position 6 renders the peptide unrecognized by these enzymes, extending the half-life significantly.

-

Conformational Locking: Native GnRH adopts a

-turn conformation to bind the receptor. Glycine is highly flexible (achiral), leading to entropic loss during binding.[1] D-Ala stabilizes this

Comparative Data: Native vs. Analog[1]

| Feature | Native Mammalian GnRH | This compound | Impact |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 | pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2 | Structural Stability |

| Half-Life | 2–4 Minutes | 15–40 Minutes | Prolonged Receptor Occupancy |

| Binding Affinity ( | ~2.0 nM | ~0.3–0.5 nM | Higher Potency |

| Primary Use | Pulsatile Fertility Treatment | Ovulation Induction / Synchronization | Sustained Signaling |

Mechanism of Action: Signal Transduction[4]

Regardless of the species (Type I or Type II receptor), this compound activates the

The Pathway

-

Ligand Binding: this compound binds the transmembrane pocket.[1]

-

G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

subunit. -

Effector Activation:

-GTP activates Phospholipase C -

Second Messengers: PLC

hydrolyzes -

Cellular Response:

Pathway Visualization

Figure 2: The conserved

Technical Protocols for Validation

To validate the efficacy of this compound in a new species or formulation, two complementary assays are required: a Radioligand Binding Assay (affinity) and an IP-One Accumulation Assay (function).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the

Materials:

-

Membrane prep from cells expressing GnRHR (e.g., HEK293-GnRHR or pituitary homogenate).[1]

-

Radioligand: [

I]-triptorelin or [ -

Cold Ligand: this compound (serial dilutions

to -

Buffer: 25 mM HEPES, 10 mM

, 0.1% BSA, pH 7.4.

Workflow:

-

Preparation: Thaw membrane aliquots and resuspend in binding buffer.

-

Incubation: In a 96-well plate, mix:

-

Equilibrium: Incubate at 4°C for 90 minutes (prevents degradation and internalization).

-

Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI (reduces non-specific binding).

-

Wash: 3x washes with ice-cold PBS.

-

Quantification: Count CPM in a gamma counter.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Protocol B: IP-One Accumulation Assay (Functional)

Objective: Measure downstream signaling activation.[2][9] Since

Workflow Visualization:

Figure 3: Step-by-step workflow for the IP-One functional assay using HTRF (Homogeneous Time Resolved Fluorescence) detection.

Applications: Cross-Species Efficacy

The utility of this compound diverges based on the "Solo" vs. "Dual" GnRH models discussed in Section 1.[1]

Mammalian Applications (Solo GnRH Model)

In mammals, a single GnRH system controls both LH and FSH.[10]

-

Use Case: Ovarian Cyst Treatment (Cattle).

-

Mechanism: A high-dose bolus of this compound triggers a massive LH surge.[1] Because mammalian Type I receptors do not desensitize immediately via the tail, the surge is sufficient to luteinize the cyst or induce ovulation.

-

Dosing: Single IM injection (e.g., 100

g).[1]

Teleost Applications (Dual GnRH Model)

Fish often possess multiple GnRH forms and receptors (Type II).[1]

-

Use Case: Induced Spawning (Aquaculture).

-

Mechanism: Fish gonads require sustained stimulation to mature gametes. Native GnRH degrades too fast in water/plasma. This compound (often combined with a Dopamine antagonist like Domperidone) is used.[1]

-

Critical Difference: Due to the presence of the C-terminal tail in fish receptors, they are prone to rapid desensitization. However, the high affinity and stability of the D-Ala analog maintain receptor occupancy long enough to trigger the LH surge required for final oocyte maturation.

References

-

Millar, R. P., et al. (2004). "GnRHs and GnRH receptors."[2][11][4][12][13][14][15][16] Endocrine Reviews. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[16] Endocrine Reviews. Link

-

Gifford Bioscience. "Radioligand Binding Assay Protocol."[1] Link

-

BenchChem. "Troubleshooting low signal in GnRH receptor binding assays." Link

-

Frontiers in Endocrinology. "GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion." Link

Sources

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. A novel mammalian receptor for the evolutionarily conserved type II GnRH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]

- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Emerging Perspectives on Gonadotropin Regulation in Vertebrates Revealed by the Discovery of FSH‐RH in Teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. corepeptides.com [corepeptides.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Evolutionary Viewpoint on GnRH (gonadotropin-releasing hormone) in Chordata - Amino Acid and Nucleic Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

Methodological & Application

protocols for pulsatile delivery of 6-D-Ala-gonadorelin in vitro

Abstract

This guide details the methodology for the pulsatile administration of 6-D-Ala-gonadorelin , a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH).[1] Unlike native GnRH, which has a half-life of 2–4 minutes, [D-Ala⁶]-GnRH exhibits enhanced receptor affinity and resistance to enzymatic degradation.[1] Consequently, standard pulsatile protocols must be rigorously modified to prevent receptor desensitization (downregulation). This protocol utilizes an automated micro-perfusion system to enforce discrete signaling events, allowing researchers to study differential gonadotropin (LH/FSH) secretion and intracellular signaling dynamics without the "castration effect" associated with continuous agonist exposure.

Introduction & Mechanistic Rationale

The Pulsatility Paradox

Physiological GnRH is secreted in pulses (every 60–90 minutes). High-frequency pulses favor LH secretion; low-frequency pulses favor FSH.[1][2][3] Continuous exposure to GnRH—or its stable analogs—causes rapid internalization of the GnRH receptor (GnRHR), uncoupling of G-proteins, and cessation of signaling.

This compound presents a unique challenge:

-

High Stability: It is not rapidly degraded by pituitary peptidases.[1]

-

Slow Dissociation: It remains bound to the receptor longer than native GnRH.

Experimental Imperative: To mimic physiology using this analog, the washout phase must be mechanically aggressive. The protocol below prioritizes a high flow-rate-to-volume ratio to ensure the agonist is physically removed from the cellular microenvironment before the next pulse, preventing "functional continuity" of the signal.

Experimental Setup: Automated Micro-Perfusion

We utilize a dual-pump automated perfusion system to switch between "Agonist Media" and "Washout Media" with zero dead volume.[1]

Hardware Configuration

-

Chamber: Bioptechs FCS2 or similar laminar flow chamber (Volume: ~100 µL).

-

Cells: Primary Rat Anterior Pituitary cells or L

T2 Gonadotroph cell lines.[1] -

Pumps: Peristaltic pump (flow rate 0.5 – 1.0 mL/min) or programmable syringe pump.[1]

-

Tubing: PEEK or PTFE (low adsorption of peptides).[1] Avoid soft silicone for the agonist line to prevent absorption.

Diagram 1: Perfusion Logic Flow

This diagram illustrates the fluidic control required to generate square-wave pulses of the agonist.

Caption: Schematic of the dual-reservoir perfusion system. The automated valve switches between basal media and agonist to create defined temporal pulses.

Protocol: Pulsatile Delivery Regime

Phase A: Reagent Preparation

-

Stock Solution: Dissolve this compound in sterile water to 1 mM. Aliquot and store at -80°C.

-

Perfusion Media: DMEM (low glucose), 0.1% BSA, 10 mM HEPES.

-

Note: BSA is critical to prevent the hydrophobic peptide from sticking to tubing.

-

-

Working Solution: Dilute Stock to 1 nM – 10 nM in Perfusion Media.

-

Expert Insight: Native GnRH is often used at 100 nM. Because this compound is ~10-20x more potent, start with 1 nM to avoid immediate receptor saturation.[1]

-

Phase B: The Pulse Algorithm

To achieve a "Physiological High-Frequency" (LH-favoring) or "Low-Frequency" (FSH-favoring) regimen.[1]

| Parameter | High Frequency (LH Mode) | Low Frequency (FSH Mode) | Rationale |

| Pulse Duration | 5 minutes | 5 minutes | Sufficient for receptor binding; short enough to limit internalization.[1] |

| Washout Duration | 25 minutes | 115 minutes | Determines the frequency (every 30 min vs. every 2 hrs). |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | High turnover (5 chamber volumes/min) ensures rapid clearance.[1] |

| Cycle Count | 6 - 12 pulses | 4 - 6 pulses | Duration of experiment (usually 4-6 hours).[1] |

Phase C: Step-by-Step Execution

-

Equilibration: Peruse cells with Washout Media for 60 mins at 37°C to establish a stable basal secretion rate. Collect fractions every 5 mins.

-

Pulse Initiation (Time 0): Switch valve to Agonist Reservoir .

-

Exposure (0:00 – 0:05): Perfuse this compound for exactly 5 minutes.

-

Washout (0:05 – End of Cycle): Switch valve back to Washout Media .

-

Critical Step: The first 2 minutes of washout are the "Clearance Phase." Ensure no bubbles enter the line, as they disrupt the laminar flow and washout efficiency.

-

-

Sampling: Collect effluent fractions.

-

Resolution: Collect every 2 minutes during the pulse + first 10 mins of washout. Collect every 10 minutes thereafter.

-

Why? This captures the acute secretory spike (LH release) which often occurs within 2-3 minutes of exposure.[1]

-

Readouts & Signaling Pathway

The biological response to this compound involves the Gq/11 signaling cascade.[1]

Diagram 2: Intracellular Signaling Cascade

This diagram maps the pathway from receptor binding to gonadotropin gene expression, highlighting the nodes activated by pulsatile calcium.

Caption: GnRH signaling pathway.[1] Pulsatile Ca2+ frequency decodes the signal to preferentially transcribe Lhb (high freq) or Fshb (low freq).[1]

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| High Basal LH | Mechanical shear stress on cells.[1] | Reduce flow rate to <0.5 mL/min or use a larger chamber height. |

| No Pulse Response | Agonist adsorption to tubing. | Pre-coat tubing with 1% BSA or use high-grade PEEK tubing.[1] |

| Desensitization (Response decreases after 2 pulses) | Incomplete washout of 6-D-Ala-GnRH.[1] | Increase washout flow rate or extend inter-pulse interval. Verify zero dead volume in valve. |

| Signal Drift | Cell health deterioration.[1] | Ensure media is pH buffered (HEPES) as CO2 control is difficult in perfusion chambers.[1] |

References

-

Stojilkovic, S. S., et al. (1994). "Signaling and Secretion in Pituitary Gonadotrophs." Endocrine Reviews. Link[1]

-

Tsutsumi, R., & Webster, N. J. (2009). "GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction." Endocrine Journal. Link

-

Haisenleder, D. J., et al. (1991). "The Frequency of Gonadotropin-Releasing Hormone Stimulation Differentially Regulates Gonadotropin Subunit mRNA Expression."[2] Endocrinology. Link

-

Bio-Techne / Tocris. "GnRH Agonists and Antagonists: Technical Data for [D-Ala6]-LHRH."[1] Link

-

Kaiser, U. B., et al. (1997). "Differential Pathways of GnRH Receptor Signaling." Annual Review of Physiology. Link[1]

Sources

Establishing Dose-Response Curves for 6-D-Ala-Gonadorelin in Cell Culture: An Application Note and Protocol

Introduction: Unveiling the Potency of a Synthetic GnRH Analogue

6-D-Ala-gonadorelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), represents a class of potent modulators of the hypothalamic-pituitary-gonadal axis.[1][2][3] Its enhanced stability and affinity for the GnRH receptor (GnRHR) compared to native GnRH make it a valuable tool in research and clinical applications.[4] Establishing a precise and reproducible dose-response curve is a foundational step in characterizing the bioactivity of this compound in vitro. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for determining the potency and efficacy of this compound.

The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] In pituitary gonadotrope cells, its activation primarily triggers the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[5][6][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7][8] This application note will focus on quantifying the activation of this primary signaling pathway as a direct measure of this compound's biological activity. Furthermore, to ensure a comprehensive and self-validating experimental design, we will also detail protocols for assessing potential alternative signaling through cyclic AMP (cAMP) and for evaluating cellular viability.

Guiding Principles for a Robust Dose-Response Analysis

A successful dose-response study hinges on a well-controlled and validated experimental design. The protocols outlined herein are built upon the following core principles:

-

Appropriate Cellular Model: The choice of cell line is critical. The selected cells must express the GnRH receptor at a level sufficient to generate a measurable response. Both endogenous and recombinant expression systems are discussed.

-

Direct and Relevant Readouts: The assays should measure a direct downstream consequence of GnRHR activation. The quantification of inositol monophosphate (IP-1), a stable metabolite of IP3, serves as a robust indicator of Gαq/11 pathway activation.

-

Comprehensive Pathway Analysis: As GnRH receptors can couple to other G-proteins in different cellular contexts, assessing cAMP levels provides a more complete picture of this compound's signaling profile.

-

Integrated Viability Assessment: A concomitant cell viability assay is essential to distinguish between a true pharmacological effect and a cytotoxic response, thereby ensuring the integrity of the dose-response data.

Signaling Pathway of this compound at the GnRH Receptor

The binding of this compound to the GnRH receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gαq/11 protein, leading to the production of second messengers IP3 and DAG.

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for Establishing a Dose-Response Curve

The following diagram illustrates the overarching workflow for generating a comprehensive dose-response profile for this compound.

Caption: Experimental Workflow.

Detailed Protocols

PART 1: Cell Line Selection and Culture

The choice of cell line is paramount for a successful dose-response experiment. Here are two recommended options:

-

HEK293 cells stably expressing the human GnRH receptor (HEK293-GnRHR): This is a robust and highly transfectable cell line, making it an excellent choice for generating a stable cell line with consistent receptor expression.[6][9][10][11] This system provides a clean background for studying the specific effects of GnRHR activation.

-

Mouse pituitary gonadotrope cell line (αT3-1 or LβT2): These cell lines endogenously express the GnRH receptor and represent a more physiologically relevant model for studying gonadotrope function.[2][3][12][13][14]

Protocol 1.1: Culture of HEK293-GnRHR Cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 700 µg/ml G418) to maintain receptor expression.[6]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or assay plates.

Protocol 1.2: Culture of αT3-1 Cells

-

Culture Medium: DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Follow the same procedure as for HEK293-GnRHR cells.

PART 2: Dose-Response Assays

Protocol 2.1: IP-1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, providing a direct measure of Gαq/11 activation.[15][16][17][18] Commercially available kits, such as the IP-One HTRF® assay from Revvity (formerly Cisbio), are recommended for their high sensitivity and streamlined protocol.[19][20]

-

Cell Seeding: Seed HEK293-GnRHR or αT3-1 cells into a 96-well or 384-well white plate at a pre-optimized density and allow them to adhere overnight.

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the stimulation buffer provided with the assay kit. A typical concentration range would be from 1 pM to 10 µM.

-

Cell Stimulation: Aspirate the culture medium and add the this compound dilutions to the respective wells. Incubate for the recommended time at 37°C (typically 30-60 minutes). The stimulation buffer contains LiCl to inhibit the degradation of IP-1.[20][21]

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to the wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Protocol 2.2: cAMP Assay

This assay measures changes in intracellular cAMP levels, which can indicate coupling of the GnRH receptor to Gαs (increase in cAMP) or Gαi (decrease in forskolin-stimulated cAMP).[7][22][23]

-

Cell Seeding: Seed cells as described in Protocol 2.1.

-

Pre-incubation: Prior to stimulation, incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[22]

-

Stimulation:

-

For Gαs coupling: Add the this compound dilutions and incubate.

-

For Gαi coupling: Co-stimulate with a fixed concentration of forskolin (an adenylate cyclase activator) and the this compound dilutions.[22]

-

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[24][25]

-

Data Acquisition: Read the plate on a compatible plate reader.

Protocol 2.3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][26]

-

Cell Seeding and Treatment: Seed and treat the cells with the same serial dilutions of this compound as in the functional assays, in a separate clear 96-well plate. Incubate for the same duration.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[23]

Data Analysis and Interpretation

The data obtained from the plate reader should be analyzed using a non-linear regression model to fit a sigmoidal dose-response curve.[27][28][29] Software such as GraphPad Prism is highly recommended for this purpose.[27][28][30]

-

Data Transformation: The x-axis (concentration) is typically plotted on a logarithmic scale.[27][28]

-

Curve Fitting: Fit the data to a four-parameter logistic equation (log(agonist) vs. response).[29][30]

-

Determination of EC₅₀ and IC₅₀:

-

EC₅₀ (Half-maximal effective concentration): For agonistic responses (e.g., IP-1 or cAMP production), the EC₅₀ is the concentration of this compound that produces 50% of the maximal response.[31]

-

IC₅₀ (Half-maximal inhibitory concentration): For antagonistic or cytotoxic effects, the IC₅₀ is the concentration that inhibits the response by 50%.[31]

-

Table 1: Key Parameters from Dose-Response Curve Analysis

| Parameter | Description |

| Top Plateau | The maximal response elicited by the compound. |

| Bottom Plateau | The baseline response in the absence of the compound. |

| EC₅₀ / IC₅₀ | The concentration of the compound that produces a response halfway between the top and bottom plateaus. It is a measure of the compound's potency.[32] |

| Hill Slope | Describes the steepness of the curve. A Hill slope of 1.0 is standard for a simple bimolecular interaction.[29] |

Troubleshooting and Best Practices

-

High variability between replicates: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.

-

No or weak signal: Optimize cell number, stimulation time, and reagent concentrations. Confirm receptor expression in the cell line.

-

"Bell-shaped" dose-response curve: This may indicate cytotoxicity at higher concentrations. Correlate with the results from the cell viability assay.

-

Assay Validation: For novel assays, it is crucial to determine the Z'-factor to assess the robustness and suitability for high-throughput screening.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for establishing accurate and reproducible dose-response curves for this compound. By integrating direct measures of GnRH receptor signaling with a self-validating assessment of cell viability, researchers can confidently characterize the potency and efficacy of this and other GnRH analogues. This foundational data is essential for advancing our understanding of GnRH receptor pharmacology and for the development of novel therapeutics targeting this important signaling pathway.

References

-

GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Choosing a dose-response equation. Retrieved from [Link]

-

Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

-

Glowm. (2013, February 15). Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). Retrieved from [Link]

- Naor, Z. (2009). Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. Frontiers in Neuroendocrinology, 30(3), 299-314.

- Szabo, E., et al. (1980). In vitro LH release and cAMP accumulation induced by synthetic GnRH derivatives. Molecular and Cellular Endocrinology, 17(2), 147-155.

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

- Kounenidakis, M., et al. (2024). Cytotoxic Activity of Novel GnRH Analogs Conjugated with Mitoxantrone in Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(17), 9419.

- Tadi, P., & Doss, M. K. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls.

- Leka, A., et al. (2023). Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism. International Journal of Molecular Sciences, 24(21), 15993.

- Krsmanovic, L. Z., et al. (2013). Gonadotropin-releasing hormone receptor signaling and functions. Frontiers in Endocrinology, 4, 17.

- Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2888, 23-32.

-

University of Birmingham. (2024, October 13). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Retrieved from [Link]

- Srinivasan, B., & Lloyd, D. G. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. In Enzyme Kinetics and Mechanism.

- Liu, S., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Journal of Visualized Experiments, (162), e61530.

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

-

Wikipedia. (n.d.). EC50. Retrieved from [Link]

- Woloshin, C., et al. (2004). Gonadotropin-Releasing Hormone Receptor-Mediated Growth Suppression of Immortalized LßT2 Gonadotrope and Stable HEK293 Cell Lines. Endocrinology, 145(1), 194-204.

-

BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved from [Link]

- Morgan, K., et al. (2008). Gonadotropin-Releasing Hormone Receptor Levels and Cell Context Affect Tumor Cell Responses to Agonist In vitro and In vivo. Cancer Research, 68(15), 6331-6340.

- Garrel, G., et al. (2007). Gonadotropin-Releasing Hormone Couples to 3′,5′-Cyclic Adenosine-5′-Monophosphate Pathway through Novel Protein Kinase C and - in L T2 Gonadotrope Cells. Molecular Endocrinology, 21(3), 733-747.

-

Dr. Oracle. (2025, September 22). What is the use and dosage of gonadorelin (GnRH analog) in treating hypogonadotropic hypogonadism? Retrieved from [Link]

-

GenScript. (n.d.). Human Gonadotropin-Releasing Hormone Receptor Cell Line. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gonadorelin Acetate? Retrieved from [Link]

-

Tri City Voice. (2025, August 25). Gonadorelin Peptide: Gonadotropin Research and More. Retrieved from [Link]

- Chan, K. M., et al. (2002). Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer. Journal of Cellular Biochemistry, 85(3), 567-577.

- Giguère, D., et al. (2026). Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production. Journal of Biotechnology, 421, 1-10.

-

Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]

-

News-Medical. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Retrieved from [Link]

- Stanislaus, D., et al. (1998). The gonadotrophin-releasing hormone receptor of alpha T3-1 pituitary cells regulates cellular levels of both of the phosphoinositidase C-linked G proteins, Gq alpha and G11 alpha, equally. The Biochemical journal, 335(Pt 3), 653–658.

-

ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved from [Link]

- Krsmanovic, L. Z., et al. (2003). An agonist-induced switch in G protein coupling of the gonadotropin-releasing hormone receptor regulates pulsatile neuropeptide secretion.

- Goren, A., et al. (1989). The bioactivity of gonadotropin releasing hormones and its regulation in the gilthead seabream,Sparus aurata: in vivo andin vitro studies. Fish Physiology and Biochemistry, 7(1-6), 59-67.

- Kars, M. D., et al. (2019). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. International Journal of Molecular Sciences, 20(22), 5678.

- Navratil, A. M., et al. (2003). Time course of MAPK activation by GnRH and PMA in T3-1 cells and L T2 cells. Endocrine, 22(1), 65-73.

- Todman, M. G., et al. (2004). Dose-dependent switch in response of gonadotropin-releasing hormone (GnRH) neurons to GnRH mediated through the type I GnRH receptor. Endocrinology, 145(2), 728-735.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Buserelin Acetate? Retrieved from [Link]

- Ruf-Zamojski, F., et al. (2018). Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone. Frontiers in Endocrinology, 9, 43.

-

Clinicaltrials.eu. (n.d.). Buserelin Acetate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Persistent GnRH receptor activation in pituitary αT3-1 cells analyzed with a label-free technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gonadotrophin-releasing hormone receptor of alpha T3-1 pituitary cells regulates cellular levels of both of the phosphoinositidase C-linked G proteins, Gq alpha and G11 alpha, equally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. genscript.com [genscript.com]

- 7. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone [frontiersin.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Frontiers | Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells [frontiersin.org]

- 17. Cell-based assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. mdpi.com [mdpi.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. In vitro LH release and cAMP accumulation induced by synthetic GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. technologynetworks.com [technologynetworks.com]

- 26. graphpad.com [graphpad.com]

- 27. studylib.net [studylib.net]

- 28. m.youtube.com [m.youtube.com]

- 29. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 30. bellbrooklabs.com [bellbrooklabs.com]

- 31. resources.revvity.com [resources.revvity.com]

- 32. academic.oup.com [academic.oup.com]

Topic: High-Efficiency Synthesis and Purification of 6-D-Ala-Gonadorelin

An Application Note and Comprehensive Protocol for Researchers

Abstract: This document provides a detailed guide for the synthesis and purification of 6-D-Ala-gonadorelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH). We present a robust methodology rooted in Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reproducibility and high purity of the final peptide product.

Introduction

Gonadorelin (GnRH) is a decapeptide hormone responsible for stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. This compound is an analog in which the glycine residue at position 6 is substituted with a D-alanine. This substitution confers enhanced stability against enzymatic degradation, resulting in a significantly more potent and longer-acting therapeutic agent.

The synthesis of such a modified peptide requires precise chemical control. The method of choice is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] Following assembly, the peptide is cleaved from the resin and deprotected, yielding a crude product. Due to the potential for side reactions and the formation of deletion or truncated sequences during synthesis, a high-resolution purification step is mandatory.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose, separating the target peptide from impurities based on differences in hydrophobicity.[4][5][6]

This guide provides a comprehensive workflow, from resin preparation to the acquisition of a highly purified and characterized this compound peptide.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

The target sequence for this compound is pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂ . The synthesis is performed on a Rink Amide resin to generate the C-terminal amide upon final cleavage. The N-terminal pyroglutamic acid (pGlu) is formed from a glutamine (Gln) precursor, which cyclizes under acidic conditions during the cleavage step.

Principle of Fmoc-SPPS

Fmoc-SPPS involves a cyclical process. The resin-bound amino acid has its N-terminal Fmoc protecting group removed with a mild base (piperidine). The next Fmoc-protected amino acid is then "activated" by a coupling reagent and added to the newly exposed N-terminus to form a peptide bond. This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[7]

SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Synthesis

1. Resin Preparation:

-

Place Rink Amide MBHA resin (e.g., 0.1 mmol scale, substitution ~0.5 mmol/g) into a suitable SPPS reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour with gentle agitation.[8]

2. Synthesis Cycle (Iterative Process):

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for another 15 minutes. This two-step process ensures complete removal of the Fmoc group.[1]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction. Perform washes in the following sequence: DMF (x5), Isopropanol (IPA) (x3), DMF (x5).

-

Kaiser Test (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

-

Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (0.95 eq. to the amino acid) in DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) to activate the solution. The solution should turn yellow.[9]

- Immediately add the activated amino acid solution to the washed resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (x5) to remove excess reagents.

-

Repeat: Return to the "Fmoc Deprotection" step for the next amino acid in the sequence.

3. Amino Acid Sequence & Protecting Groups: The peptide is assembled from C-terminus to N-terminus. The order of coupling is:

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-D-Ala-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Gln(Trt)-OH (This will cyclize to pGlu during cleavage)

Rationale for Protecting Groups: The side-chain protecting groups (Pbf, tBu, Boc, Trt) are all acid-labile and will be removed during the final TFA cleavage step, providing an orthogonal protection scheme to the base-labile Fmoc group.[7][9]

Part 2: Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is accomplished using a strong acid, typically trifluoroacetic acid (TFA), mixed with "scavengers."

Principle of Cleavage

TFA protonates and cleaves the acid-labile linker attaching the peptide to the resin. Simultaneously, it removes the acid-labile side-chain protecting groups. During this process, highly reactive carbocations are generated (e.g., from t-butyl groups). Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these cations, preventing them from re-attaching to and modifying sensitive amino acid residues like Tryptophan and Tyrosine.[10][11]

Experimental Protocol: Cleavage

1. Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM) (x5), and dry it under a vacuum for several hours.

2. Cleavage Cocktail Preparation (Caution: Highly Corrosive):

-

Prepare a cleavage cocktail fresh in a fume hood. A standard and effective mixture for this peptide is Reagent K .[10]

-

Reagent K Composition:

- Trifluoroacetic acid (TFA): 82.5%

- Phenol: 5%

- Water: 5%

- Thioanisole: 5%

- 1,2-Ethanedithiol (EDT): 2.5%

-

Use approximately 10 mL of cocktail per gram of peptide-resin.

3. Cleavage Reaction:

-

Add the cold cleavage cocktail to the dried peptide-resin in a sealed vessel.

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin using a sintered glass funnel and collect the filtrate, which now contains the crude peptide.

-

Wash the resin twice with a small volume of fresh TFA to ensure complete recovery. Combine all filtrates.

4. Peptide Precipitation and Collection:

-

In a fume hood, add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

-

A white precipitate (the crude peptide) will form immediately.

-

Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension and carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Part 3: Purification by Preparative RP-HPLC

The crude peptide contains the target molecule as well as various impurities. Preparative RP-HPLC is used to isolate the this compound to a high degree of purity.

Principle of RP-HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity.[5] The stationary phase (e.g., C18 silica) is non-polar, while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[4][12] Trifluoroacetic acid (0.1%) is added to both mobile phases to act as an ion-pairing agent, improving peak shape and resolution.

RP-HPLC Purification Workflow

Caption: Workflow for the purification of peptides via preparative RP-HPLC.

Experimental Protocol: Purification

1. Mobile Phase Preparation:

-

Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

-

Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Filter and degas both buffers before use.[13]

2. Sample Preparation:

-

Dissolve the crude peptide in Buffer A. If solubility is an issue, add a minimal amount of Buffer B or acetic acid to aid dissolution.

-

Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

-

Column: Preparative C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Detection: UV detector set to 214 nm (for the peptide backbone) and 280 nm (for Trp and Tyr residues).[14]

-

Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Gradient: Develop an optimized gradient based on an initial analytical run. A typical starting gradient is shown in the table below.

| Time (min) | % Buffer B | Flow Rate (mL/min) |

| 0 | 10 | 18 |

| 5 | 10 | 18 |

| 45 | 60 | 18 |

| 50 | 95 | 18 |

| 55 | 95 | 18 |

| 60 | 10 | 18 |

| Table 1: Example preparative HPLC gradient for this compound purification. |

4. Fraction Collection and Analysis:

-

Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.

-

Analyze the collected fractions using analytical RP-HPLC and mass spectrometry (MS) to identify those containing the peptide with the correct molecular weight (MW: 1209.4 g/mol ).

-

Pool the fractions that meet the desired purity level (e.g., >98%).

5. Lyophilization:

-

Freeze the pooled fractions at -80°C.

-

Lyophilize (freeze-dry) the frozen solution to remove the solvents, yielding the final product as a fluffy, white powder.

Summary of Key Parameters

| Parameter | Specification/Reagent | Rationale |

| Synthesis Scale | 0.1 mmol | Standard laboratory scale for research. |

| Resin | Rink Amide MBHA | Yields a C-terminal amide upon cleavage. |

| Nα-Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Base-labile, orthogonal to acid-labile side-chain groups. |

| Coupling Activation | HBTU / DIPEA in DMF | Efficient and rapid activation, minimizing side reactions. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard, effective removal of Fmoc group. |

| Cleavage Cocktail | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Strong acid cleavage with scavengers for Trp, Tyr, Arg.[10] |

| Purification Method | Preparative RP-HPLC | High-resolution separation based on hydrophobicity.[4] |

| HPLC Column | C18-modified silica | Industry standard for peptide purification.[12] |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides excellent resolution and peak shape.[13] |

| Final Purity Target | >98% (by analytical HPLC) | Standard for pharmaceutical and research applications. |

| Table 2: Summary of critical parameters for the synthesis and purification of this compound. |

References

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-